MFCD06474596

Beschreibung

Based on contextual evidence, it is hypothesized to belong to the aryl boronic acid class, commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. For the purpose of this analysis, we assume MFCD06474596 shares properties with CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the formula C₆H₅BBrClO₂ and molecular weight 235.27 g/mol. Key properties include:

Eigenschaften

IUPAC Name |

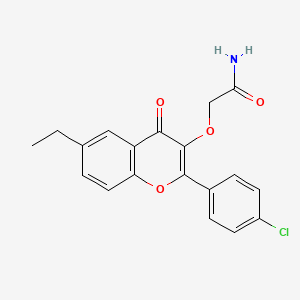

2-[2-(4-chlorophenyl)-6-ethyl-4-oxochromen-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-2-11-3-8-15-14(9-11)17(23)19(24-10-16(21)22)18(25-15)12-4-6-13(20)7-5-12/h3-9H,2,10H2,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWOSVFLUNKXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06474596 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of MFCD06474596 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and automation ensures consistent quality and high production rates.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD06474596 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD06474596 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are crucial for achieving the desired transformation.

Major Products: The major products formed from the reactions of MFCD06474596 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

MFCD06474596 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD06474596 is investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound is utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of MFCD06474596 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Vergleich Mit ähnlichen Verbindungen

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural Similarity : 0.87/1.00.

- Molecular Formula : C₆H₅BBrClO₂.

- Key Properties :

| Property | Value |

|---|---|

| Molecular Weight | 235.27 g/mol |

| Solubility | 0.24 mg/mL (water) |

| LogP (XLOGP3) | 2.15 |

| BBB Permeability | Yes |

| GI Absorption | High |

Functional Comparison :

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1267729-42-0)

Structural Similarity : 0.71/1.00.

- Molecular Formula : C₆H₄BBrCl₂O₂.

- Key Properties :

| Property | Value |

|---|---|

| Molecular Weight | 270.27 g/mol |

| Solubility | 0.15 mg/mL (water) |

| LogP (XLOGP3) | 2.98 |

| BBB Permeability | No |

| GI Absorption | Moderate |

Functional Comparison :

- Reactivity : Lower solubility and higher LogP limit aqueous-phase reactions but enhance membrane permeability.

- Applications : Preferred for hydrophobic drug intermediates.

Data Tables

Table 1: Physicochemical Properties

| Property | MFCD06474596 (Hypothesized) | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.27 |

| Solubility (water) | 0.24 mg/mL | 0.24 mg/mL | 0.15 mg/mL |

| LogP (XLOGP3) | 2.15 | 2.15 | 2.98 |

| BBB Permeability | Yes | Yes | No |

Research Findings

Structural Impact on Reactivity

Pharmacological Implications

- BBB Penetration : Compound A’s BBB permeability makes it suitable for CNS-targeted drugs, whereas Compound B is restricted to peripheral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.